molecular formula C15H22O4 B020334 Avenaciolide CAS No. 16993-42-3

Avenaciolide

Cat. No. B020334
CAS RN: 16993-42-3
M. Wt: 266.33 g/mol
InChI Key: GSTQYRQXFPSWSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Avenaciolide's synthesis has been achieved through concise methodologies, starting from commercially available compounds. Martinez et al. (2018) described a key oxidative cyclization/lactonization reaction, proceeding via a likely radical mechanism, as central to the synthesis of five avenaciolide natural products and one non-natural analogue, in five or six steps (Martinez, Gillard, Chany, & Burton, 2018). Furthermore, Takei et al. (1980) introduced a stereoselective synthesis method for avenaciolide and its analogues via methoxycarbonyl- or anisyloxycarbonyldi-γ-lactones (Takei, Fukuda, Taguchi, Kawara, Mizutani, & Mukuta, 1980).

Molecular Structure Analysis

The structural elucidation of avenaciolide and its analogues has been facilitated by various analytical techniques. Notably, the absolute structures of certain avenaciolide analogues were determined through X-ray diffraction analysis, emphasizing the importance of the bis-γ-lactone skeleton and the exocyclic double bond for their biological activity (Castelo-Branco et al., 2009).

Chemical Reactions and Properties

Avenaciolide's chemical reactivity, particularly its interactions with biological systems, has been of significant interest. Its antifungal properties have been attributed to the bis-γ-lactone structure, with various studies synthesizing analogues to explore this activity further. Castelo-Branco et al. (2007) synthesized aromatic bis-γ-lactones analogous to avenaciolide, demonstrating comparable antifungal activity, thereby highlighting the compound's potential in biological applications (Castelo-Branco, Rubinger, Alves, de Barros, Pereira, de Melo, Piló-Veloso, & Zambolim, 2007).

Physical Properties Analysis

The synthesis and characterization studies of avenaciolide and its derivatives provide insights into their physical properties. Techniques such as IR and NMR spectroscopy have been essential in characterizing these compounds, offering a deeper understanding of their molecular structures and the influences on their physical and chemical behaviors.

Chemical Properties Analysis

The chemical properties of avenaciolide, particularly its interactions with fungal enzymes and mitochondrial functions, have been extensively studied. Its role in inhibiting lipolysis and affecting glucose, amino acid, and palmitic acid metabolism in isolated adipose cells showcases the compound's potential for impacting metabolic pathways (Kuo, Dill, Holmlund, & Bohonos, 1968).

Scientific Research Applications

  • Inhibition of Anion Transport in Mitochondria

    Avenaciolide inhibits not only glutamate entry into mitochondria but also other dicarboxylic anions like malate. It shows a lower inhibition threshold for glutamate entry, suggesting its role in mitochondrial function regulation (Godinot, 1974).

  • Effects on Metabolism in Adipose Cells

    It inhibits lipolysis and stimulates glucose oxidation in adipose cells, with minimal effect on amino acid metabolism (Kuo et al., 1968).

  • Potential in Cancer Therapy

    Avenaciolide has shown potential as a therapeutic drug for malignant meningioma, inducing apoptosis in cells through reactive oxygen species-induced apoptosis (Katsuzawa et al., 2022).

  • Antimicrobial Properties

    Avenaciolides 1 and 2 exhibit potential as new antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA) and fosfomycin-resistant bacteria, offering a promising approach for developing MurA-targeted antibiotics (Chang et al., 2015).

  • Ionophoric Actions on Mitochondrial Cations

    Avenaciolide stimulates mitochondrial respiration, alters mitochondrial cations, and affects substrate anions. Its effects vary depending on the drug concentration and medium composition (Harris & Wimhurst, 1974).

  • Antifungal and Antimycobacterial Activity

    (-)-Avenaciolide, from the endophyte Seimatosporium sp., exhibits significant antifungal and antimycobacterial activity against Candida albicans and Mycobacterium tuberculosis (Clark et al., 2014).

Safety And Hazards

Avenaciolide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Avenaciolide has shown effective anti-cancer activity in an isolated human malignant meningioma cell line, HKBMM . The anti-cancer effects of avenaciolide were mediated by reactive oxygen species (ROS)-induced apoptosis, which may have been caused by mitochondrial dysfunction . These results suggest that avenaciolide has potential as a therapeutic drug for malignant meningioma .

properties

IUPAC Name

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQYRQXFPSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942302
Record name 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione

CAS RN

26057-70-5, 20223-76-1
Record name Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenaciolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
666
Citations
VS Martín, CM Rodríguez, TS Martín - Organic preparations and …, 1998 - Taylor & Francis
… of 1, assigned to avenaciolide? was later confirmed by a … 7 The tentative absolute configuration assigned to avenaciolide … Of these, avenaciolide exhibits the most diverse and potent …
Number of citations: 24 www.tandfonline.com
WL Parker, F Johnson - The Journal of Organic Chemistry, 1973 - ACS Publications
The total synthesis of the mold product avenaciolide (1) is reported using the following sequence. Acylative decarboxylation of tricarballylic acid with nonanoic anhydride afforded the …
Number of citations: 104 pubs.acs.org
J Kallmerten, TJ Gould - The Journal of Organic Chemistry, 1985 - ACS Publications
tiospecific route by Fraser-Reid. 2® These schemes share a common entry to the bislactonic skeleton of 1 in which the-methylene-containing lactone ring is formed in a penultimate step…
Number of citations: 32 pubs.acs.org
PA Castelo‐Branco, MMM Rubinger… - Chemistry & …, 2007 - Wiley Online Library
Avenaciolide is a bis‐γ‐lactone isolated from Aspergillus avenaceus and possesses antifungal activity. Here, we describe the total syntheses and characterization by elemental analyses…
Number of citations: 16 onlinelibrary.wiley.com
D Brookes, BK Tidd, WB Turner - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… The active principle has been isolated as a neutral crystalline solid, for which we propose the name avenaciolide. This has a double mp 49-50'and 54-56', although on one occasion the …
Number of citations: 80 pubs.rsc.org
CM Rodríguez, T Martín, VS Martín - The Journal of Organic …, 1996 - ACS Publications
The synthesis of isoavenaciolide and avenaciolide in their natural enantiomeric forms are described. In both syntheses, α-(phenylthio)-β-[(methoxycarbonyl)methyl]-γ-lactones obtained …
Number of citations: 27 pubs.acs.org
RC Anderson, B Fraser-Reid - The Journal of Organic Chemistry, 1985 - ACS Publications
… had been assigned in relation to the forerunner,avenaciolide. In this and the accompanying13 manuscript we give complete details of our synthetic studies on avenaciolide (1), isoa- …
Number of citations: 61 pubs.acs.org
JL Herrmann, MH Berger… - Journal of the American …, 1979 - ACS Publications
… Avenaciolide (1) is an antifungal agent first isolated by Turner … The structurally novel nature of avenaciolide has prompted a … Clearly then, to develop a viable synthesis of avenaciolide, …
Number of citations: 85 pubs.acs.org
AS Magaton, MMM Rubinger… - Journal of the Brazilian …, 2007 - SciELO Brasil
In a study of the antifungal activity of selected compounds as potentials agrochemicals, we have prepared and characterized by elemental analyses, infrared and NMR spectroscopies …
Number of citations: 11 www.scielo.br
SL Schreiber, AH Hoveyda - Journal of the American Chemical …, 1984 - ACS Publications
… diastereomer is opposite to that required for avenaciolide synthesis, we recognized that this … In summary, thesynthesis of (±)-avenaciolide has been achieved in 10 steps in a manner …
Number of citations: 77 pubs.acs.org

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